Eupalinilide C

Description

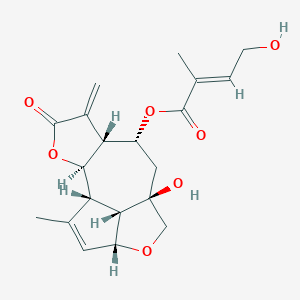

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R,6R,7R,9R,12R,15S)-9-hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-9(4-5-21)18(22)26-13-7-20(24)8-25-12-6-10(2)14(16(12)20)17-15(13)11(3)19(23)27-17/h4,6,12-17,21,24H,3,5,7-8H2,1-2H3/b9-4+/t12-,13-,14+,15-,16-,17-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNQZWRFKIHTPL-NPUYJLKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3C1C4C(C(CC3(CO2)O)OC(=O)C(=CCO)C)C(=C)C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@@H]3[C@H]1[C@@H]4[C@@H]([C@@H](C[C@@]3(CO2)O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Eupalinilide C: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinilide C, a sesquiterpene lactone of the guaianolide type, has been identified as a constituent of the plant Eupatorium lindleyanum. This technical guide provides a comprehensive overview of the natural source of this compound and details the methodologies for its extraction and isolation. The information presented herein is compiled from available scientific literature and is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Source

This compound is a naturally occurring compound isolated from the whole plant of Eupatorium lindleyanum DC. This herbaceous perennial plant is native to East Asia and has a history of use in traditional medicine. The concentration of this compound and other sesquiterpene lactones in the plant can be influenced by various factors, including the geographical location of cultivation, harvest time, and environmental conditions.

Experimental Protocols: Isolation of this compound

The isolation of this compound from Eupatorium lindleyanum involves a multi-step process encompassing extraction and chromatographic separation. The following protocol is a synthesized representation of the general methods employed for the isolation of sesquiterpene lactones from this plant species.

Plant Material and Extraction

-

Plant Material: The whole plant of Eupatorium lindleyanum is collected, air-dried, and pulverized.

-

Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure the exhaustive removal of secondary metabolites. The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Separation

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Initial Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate. The chloroform-soluble fraction, which is enriched with sesquiterpene lactones, is retained for further purification.

-

Silica Gel Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of increasing polarity, typically starting with a mixture of petroleum ether and ethyl acetate and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water. This final purification step yields this compound in its pure form.

Quantitative Data

The following table summarizes the key quantitative data associated with the isolation and characterization of this compound. Due to the limited availability of the primary isolation paper, specific yield percentages are not available.

| Parameter | Value |

| Plant Material | Eupatorium lindleyanum (whole plant) |

| Extraction Solvent | 95% Ethanol |

| Fractionation Solvents | Petroleum ether, Chloroform, Ethyl acetate |

| Column Chromatography Stationary Phase | Silica Gel |

| Column Chromatography Eluent | Petroleum ether-Ethyl acetate gradient |

| Preparative HPLC Stationary Phase | Reversed-phase C18 |

| Preparative HPLC Mobile Phase | Methanol-Water |

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, including:

-

1D NMR: ¹H NMR and ¹³C NMR spectroscopy to determine the proton and carbon framework.

-

2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Eupatorium lindleyanum.

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide provides a detailed overview of the natural source and isolation of this compound. The methodologies described are based on established techniques for the separation of sesquiterpene lactones from plant matrices. This information is intended to support researchers in the fields of natural product chemistry and drug development in their efforts to isolate and further investigate the biological activities of this compound. Further research to optimize extraction and purification protocols could lead to higher yields and facilitate more extensive preclinical and clinical studies.

Unveiling the Phytochemical Landscape of Eupatorium lindleyanum: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical constituents found in Eupatorium lindleyanum, a perennial herbaceous plant with a history of use in traditional medicine. This document is intended for researchers, scientists, and drug development professionals interested in the rich phytochemical profile of this species. The guide details the major classes of compounds, their quantitative distribution within the plant, methodologies for their isolation and characterization, and insights into their biological activities, particularly focusing on anti-inflammatory pathways.

Core Chemical Constituents

Eupatorium lindleyanum is a rich source of a diverse array of secondary metabolites. Over 100 compounds have been isolated and identified from this plant, belonging to several major chemical classes.[1][2] The most prominent among these are terpenoids, particularly sesquiterpenoids and diterpenoids, flavonoids, and phenolic acids.[1][2] Other classes of compounds, including triterpenes, sterols, and alkaloids, have also been reported.[1][2]

The primary bioactive constituents are considered to be the sesquiterpene lactones, a subclass of sesquiterpenoids, which have demonstrated significant anti-inflammatory properties.[3] Flavonoids and phenolic acids also contribute to the plant's overall pharmacological profile, exhibiting antioxidant and other bioactivities.

A detailed, though not exhaustive, list of identified compounds is presented below:

Table 1: Major Chemical Constituents of Eupatorium lindleyanum

| Compound Class | Specific Compounds |

| Sesquiterpenoids | Eupalinolide A, Eupalinolide B, Eupalinolide C, Eupalinolide D, Eupalinolide E, Eupalinolide K, 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide |

| Flavonoids | Jaceosidin, Kaempferol, Quercetin, Astragalin, Trifolin, Hyperoside, Luteolin, Isoquercitrin, Rutin, Cirsiliol, Nepetin, Eupatrin |

| Phenolic Acids | Chlorogenic acid |

| Triterpenes | Taraxasteryl acetate, Pseudotaraxasteryl acetate, Pseudotaraxasterol |

| Diterpenoids | - |

| Sterols | - |

| Alkaloids | Echinatine |

| Coumarins | Scopoletin, 6,7-dimethylesculetin |

| Other | Butanoic acid, n-hexadecanoic acid |

Quantitative Analysis of Key Bioactive Compounds

The concentration of bioactive compounds in Eupatorium lindleyanum can vary significantly depending on the part of the plant. Recent studies have focused on quantifying key constituents in the flowers, leaves, and stems to identify the most potent plant parts for medicinal use. The flowers have been found to contain the highest concentrations of several key bioactive compounds, including sesquiterpene lactones and chlorogenic acid.[4]

Table 2: Quantitative Data of Selected Chemical Constituents in Different Parts of Eupatorium lindleyanum

| Compound | Plant Part | Concentration (mg/g of dry weight) | Analytical Method |

| Eupalinolide A | Flowers | 14.494 ± 1.674 | HPLC-PDA |

| Leaves | 5.390 ± 1.465 | HPLC-PDA | |

| Stems | 0.088 ± 0.040 | HPLC-PDA | |

| Eupalinolide B | Flowers | 12.681 ± 1.688 | HPLC-PDA |

| Leaves | 5.469 ± 0.710 | HPLC-PDA | |

| Stems | 0.295 ± 0.082 | HPLC-PDA | |

| Chlorogenic Acid | Flowers | Predominantly Found | UPLC-MS/MS |

| Leaves | Lower than Flowers | UPLC-MS/MS | |

| Stems | Least Present | UPLC-MS/MS | |

| Hyperoside | Flowers | 1.283 ± 0.684 | HPLC-PDA |

| Leaves | 2.617 ± 1.466 | HPLC-PDA | |

| Stems | 0.131 ± 0.037 | HPLC-PDA | |

| Total Flavonoids | Whole Plant | 1.142% (extraction rate) | Spectrophotometry |

Experimental Protocols

The isolation and characterization of chemical constituents from Eupatorium lindleyanum involve a multi-step process, beginning with extraction and followed by various chromatographic and spectroscopic techniques.

Extraction of Chemical Constituents

A common initial step is the extraction of dried and powdered plant material with a suitable solvent. For the extraction of a broad range of compounds, including flavonoids and terpenoids, ethanol is frequently used.[5] More advanced techniques such as ultrasonic-microwave synergistic extraction (UMSE) have been optimized to improve extraction efficiency.[5]

Detailed UMSE Protocol for Total Flavonoids: [5][6]

-

Plant Material: Dried and powdered whole plant of Eupatorium lindleyanum.

-

Solvent: 71.5% ethanol.

-

Liquid-to-Solid Ratio: 12.2 mL/g.

-

Microwave Power: 318 W.

-

Extraction Time: 143 seconds.

Following extraction, the crude extract is typically concentrated under reduced pressure to yield a residue that is then subjected to further purification.

Isolation and Purification

A variety of chromatographic techniques are employed to separate the individual compounds from the crude extract.

-

Macroporous Resin Chromatography: This technique is effective for the initial purification and enrichment of total flavonoids. AB-8 macroporous resin is a common choice.[5] The crude extract is loaded onto the column, washed with water to remove impurities, and then the flavonoids are eluted with a higher concentration of ethanol.

-

Silica Gel Column Chromatography: This is a standard technique for separating compounds based on their polarity. The extract is applied to a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).[1][7]

-

Sephadex LH-20 Column Chromatography: This is used for the separation of compounds based on their molecular size and is particularly useful for purifying flavonoids and other polyphenols.[1][7]

-

High-Speed Counter-Current Chromatography (HSCCC): This is a preparative liquid-liquid chromatography technique that has been successfully used for the one-step separation of sesquiterpenoid lactones from E. lindleyanum.[8]

Structural Elucidation and Quantification

Once isolated, the structures of the compounds are determined using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure of the isolated compounds.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation patterns of the compounds, aiding in their identification.

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are used for both the qualitative and quantitative analysis of the chemical constituents. When coupled with detectors like a Photodiode Array (PDA) detector or a mass spectrometer (MS), they provide a powerful tool for identifying and quantifying compounds in complex mixtures.[4]

Example HPLC Conditions for Quantification: [4]

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: PDA detector.

Bioactivity and Signaling Pathways

The chemical constituents of Eupatorium lindleyanum exhibit a range of biological activities, with anti-inflammatory effects being one of the most studied. Sesquiterpenoid lactones, in particular, have been shown to modulate key inflammatory signaling pathways.

Anti-inflammatory Signaling Pathway

Sesquiterpenoid lactones from E. lindleyanum have been demonstrated to suppress the inflammatory response induced by lipopolysaccharide (LPS) in various cell types. The underlying mechanism involves the inhibition of the PI3K/Akt and MAPK/NF-κB signaling pathways.[3]

LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a downstream cascade of signaling events that lead to the production of pro-inflammatory cytokines such as TNF-α and IL-6. The sesquiterpenoid lactones from E. lindleyanum intervene in this process by inhibiting the phosphorylation of key proteins in the PI3K/Akt and MAPK pathways, ultimately leading to the suppression of the transcription factor NF-κB, a master regulator of inflammation.[3]

References

- 1. The PI3K/Akt pathway is required for LPS activation of microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of sesquiterpene lactones in Eupatorium lindleyanum by HPLC-PDA-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Extraction and purification of total flavonoids from Eupatorium lindleyanum DC. and evaluation of their antioxidant and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extraction and purification of total flavonoids from Eupatorium lindleyanum DC. and evaluation of their antioxidant and enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Spectroscopic Data of Eupalinilide C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilide C is a sesquiterpene lactone belonging to the guaianolide class of natural products. It was first isolated from the plant Eupatorium lindleyanum.[1] The structural elucidation of this compound, along with its congeners, was accomplished through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a detailed overview of the available spectroscopic data for this compound and the experimental protocols employed for its characterization.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the molecular formula of a compound. For this compound, the HRESIMS data provides the exact mass, which, in conjunction with other spectroscopic data, confirms its elemental composition.

| Parameter | Observed Value |

| Ionization Mode | ESI |

| Mass Analyzer | TOF or Orbitrap |

| Molecular Ion | [M+Na]⁺ |

| High-Resolution Mass Spectrometry (HRESIMS) | |

| Molecular Formula | C₂₀H₂₆O₇ |

| Calculated Mass | 394.1627 |

| Measured Mass | 394.1625 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments were used to assign all the proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum of this compound reveals the chemical environment of each proton in the molecule. The chemical shifts (δ), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) are crucial for determining the connectivity of the protons.

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 5.10 | d | 3.0 |

| 2α | 2.15 | m | |

| 2β | 1.90 | m | |

| 3α | 2.25 | m | |

| 3β | 2.05 | m | |

| 5 | 3.15 | d | 10.5 |

| 6 | 4.20 | t | 10.0 |

| 7 | 2.80 | m | |

| 9α | 2.50 | dd | 14.0, 4.5 |

| 9β | 1.85 | dd | 14.0, 11.0 |

| 13a | 6.25 | d | 3.5 |

| 13b | 5.60 | d | 3.0 |

| 14 | 1.10 | s | |

| 15 | 1.25 | d | 7.0 |

| 2' | 6.90 | q | 7.0 |

| 3' | 1.95 | d | 7.0 |

| 4' | 1.85 | s |

¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts (δ) are indicative of the type of carbon atom (e.g., carbonyl, olefinic, aliphatic).

| Position | δ (ppm) |

| 1 | 134.5 |

| 2 | 26.8 |

| 3 | 39.5 |

| 4 | 139.8 |

| 5 | 50.1 |

| 6 | 82.3 |

| 7 | 51.5 |

| 8 | 78.9 |

| 9 | 41.2 |

| 10 | 149.5 |

| 11 | 138.0 |

| 12 | 170.1 |

| 13 | 121.5 |

| 14 | 17.5 |

| 15 | 16.8 |

| 1' | 167.2 |

| 2' | 128.0 |

| 3' | 138.5 |

| 4' | 15.8 |

| 5' | 20.5 |

Experimental Protocols

The spectroscopic data for this compound were acquired using standard, high-resolution instrumentation and methodologies.

NMR Spectroscopy

-

Sample Preparation: this compound was dissolved in deuterated chloroform (CDCl₃).

-

Instrumentation: NMR spectra were recorded on a Bruker AV-500 spectrometer.

-

¹H NMR: Acquired at 500 MHz with chemical shifts referenced to the residual CHCl₃ signal (δ 7.26 ppm).

-

¹³C NMR: Acquired at 125 MHz with chemical shifts referenced to the CDCl₃ solvent signal (δ 77.0 ppm).

-

2D NMR: Standard pulse sequences were used for COSY, HSQC, and HMBC experiments to establish connectivities.

Mass Spectrometry

-

Instrumentation: High-resolution mass spectra were obtained on a TOF or Orbitrap mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode was used.

-

Data Analysis: The molecular formula was determined from the accurate mass measurement of the [M+Na]⁺ ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Preliminary Biological Screening of Eupalinilide C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Eupalinilide C, a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. This document summarizes the available data on its cytotoxic activity, outlines detailed experimental protocols for relevant biological assays, and presents visual workflows to facilitate understanding and replication of the described methodologies.

Introduction

This compound belongs to a class of natural products that have garnered significant interest in the field of drug discovery due to their diverse biological activities. Preliminary screenings of extracts from Eupatorium lindleyanum have revealed potent cytotoxic effects, prompting the isolation and characterization of several bioactive compounds, including this compound and its analogues such as Eupalinilide B and E. This guide focuses on the initial biological evaluation of this compound, providing a foundational resource for further investigation into its therapeutic potential.

Cytotoxicity Screening

This compound has been subjected to preliminary cytotoxicity screening against murine leukemia (P-388) and human lung carcinoma (A-549) cell lines. While the compound was included in these initial assays, the publicly available literature does not specify the quantitative IC50 values for this compound. However, data from its analogues, Eupalinilide B and E, which were tested in the same studies, provide valuable context for the potential activity of this class of compounds.

Data Presentation

For comparative purposes, the cytotoxic activities of the closely related Eupalinilide B and E are presented below.

| Compound | Cell Line | IC50 (µM) | Source |

| Eupalinilide B | P-388 | Data not specified | [1] |

| A-549 | Data not specified | [1] | |

| TU686 (Laryngeal Cancer) | 6.73 | [1] | |

| TU212 (Laryngeal Cancer) | 1.03 | [1] | |

| M4e (Laryngeal Cancer) | 3.12 | [1] | |

| AMC-HN-8 (Laryngeal Cancer) | 2.13 | [1] | |

| Hep-2 (Laryngeal Cancer) | 9.07 | [1] | |

| LCC (Laryngeal Cancer) | 4.20 | [1] | |

| Eupalinilide E | P-388 | No activity | [2] |

| A-549 | 0.028 | [2] |

Note: While this compound was tested against P-388 and A-549 cell lines, the specific IC50 values have not been reported in the reviewed literature. The potent activity of its analogues suggests that this compound may also possess cytotoxic properties that warrant further investigation.

Experimental Protocols

To facilitate further research on this compound and related compounds, detailed protocols for standard cytotoxicity and anti-inflammatory assays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium (serum-free for incubation step)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microtiter plates

-

Multi-well spectrophotometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Cell culture medium (DMEM supplemented with 10% FBS)

-

96-well microtiter plates

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B.

-

Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for the MTT cytotoxicity assay.

References

Eupalinilide C: A Technical Guide on its Discovery, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilide C is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse and potent biological activities. First isolated in 2004, this compound is part of a larger family of complex phytochemicals derived from the plant genus Eupatorium, which has a long history in traditional medicine. This technical guide provides an in-depth overview of the discovery, isolation, and initial biological evaluation of this compound, presenting the available data in a structured format to support further research and development.

Historical Context and Discovery

This compound was first identified by a team of researchers led by Huo, Yang, Ding, and Yue, who were investigating the cytotoxic constituents of Eupatorium lindleyanum DC., a plant used in traditional Chinese medicine.[1] Their work, published in the Journal of Natural Products in 2004, detailed the isolation and structure elucidation of ten new guaiane-type sesquiterpene lactones, one of which was named this compound.[1] This discovery was part of a broader effort to identify novel anticancer agents from natural sources.

The plant material, the whole of Eupatorium lindleyanum, was collected and subjected to a systematic extraction and isolation process to yield a series of previously unknown compounds. The structural determination of this compound and its congeners was accomplished through extensive spectroscopic analysis, primarily using one-dimensional and two-dimensional nuclear magnetic resonance (NMR) techniques.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₄O₇ |

| Molecular Weight | 376.40 g/mol |

| CAS Number | 757202-11-2 |

| Class | Sesquiterpene Lactone (Guaianolide) |

| Source Organism | Eupatorium lindleyanum DC. |

Experimental Protocols

Isolation of this compound

The following is a detailed description of the experimental protocol for the isolation of this compound, as reported by Huo et al. (2004).

Plant Material and Extraction: The whole plants of Eupatorium lindleyanum were collected, air-dried, and powdered. The powdered plant material was then extracted exhaustively with 95% ethanol at room temperature. The resulting crude extract was concentrated under reduced pressure to yield a residue.

Fractionation and Purification: The crude ethanol extract was suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate. The chloroform-soluble fraction, which showed promising bioactivity, was subjected to further separation.

This fraction was chromatographed on a silica gel column, eluting with a gradient of chloroform-methanol to yield several sub-fractions. Fractions containing compounds of interest were further purified by repeated column chromatography on silica gel and preparative thin-layer chromatography (TLC). Final purification was achieved by recrystallization to afford pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods:

-

¹H NMR and ¹³C NMR: Provided the carbon framework and proton environments.

-

2D NMR (COSY, HMQC, HMBC): Established the connectivity of protons and carbons, allowing for the complete assignment of the molecular structure.

-

Mass Spectrometry (MS): Determined the molecular weight and elemental composition.

Biological Activity

In the initial study, this compound was evaluated for its cytotoxic activity against two cancer cell lines: murine lymphocytic leukemia (P-388) and human lung carcinoma (A-549).[1] While the study highlighted the potent cytotoxicity of its sister compounds, Eupalinilide B and E, specific quantitative data for this compound was not prominently reported in the abstract, suggesting it may have exhibited weaker activity in this initial screen.[1] Subsequent research has largely focused on the more potent analogues, leaving the biological profile of this compound less characterized.

Signaling Pathways and Experimental Workflows

To visualize the general workflow of natural product discovery and the context of cytotoxicity testing, the following diagrams are provided.

Caption: General workflow for the isolation and initial biological screening of this compound.

Conclusion and Future Directions

This compound is a sesquiterpene lactone with a well-defined structure, isolated from Eupatorium lindleyanum. While its initial discovery was part of a search for cytotoxic compounds, its specific biological activity and mechanism of action remain largely unexplored, especially in comparison to its more potent analogues like Eupalinilide E. The detailed protocols for its isolation and characterization provide a solid foundation for producing this compound for further study.

Future research should focus on a more comprehensive evaluation of the biological activities of this compound. This could include broader cytotoxicity screening against a larger panel of cancer cell lines, as well as investigation into other potential therapeutic areas such as anti-inflammatory, antimicrobial, or immunomodulatory activities, which are common for this class of compounds. Elucidating the mechanism of action of this compound, even if it is less potent than its relatives, could provide valuable structure-activity relationship insights for the development of new therapeutic agents based on the guaianolide scaffold.

References

An In-depth Technical Guide to Eupalinilide C: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilide C is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse and potent biological activities. Isolated from Eupatorium lindleyanum DC., a plant with a history of use in traditional medicine, this compound has garnered interest within the scientific community for its potential cytotoxic effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside methodologies for its isolation and biological evaluation, to support further research and development efforts.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₂₀H₂₄O₇ and a molecular weight of 376.4 g/mol .[1] While a specific melting point has not been detailed in readily available literature, its crystalline nature suggests a defined melting temperature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₇ | [1] |

| Molecular Weight | 376.4 g/mol | [1] |

| Physical State | Crystalline Solid | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Source | Eupatorium lindleyanum DC. | [1] |

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While the complete raw spectral data is not publicly available, the initial characterization relied on these methods to determine its complex guaiane-type sesquiterpene lactone structure.

Experimental Protocols

Isolation and Purification of this compound from Eupatorium lindleyanum

The following is a generalized workflow for the isolation and purification of sesquiterpene lactones from Eupatorium lindleyanum, based on common phytochemical extraction techniques. The specific details for this compound would be found in the primary literature.

Cytotoxicity Assays of this compound

This compound has been evaluated for its cytotoxic activity against P-388 murine leukemia cells and A-549 human lung carcinoma cells. A standard experimental workflow for such an assay is outlined below.

Biological Activity and Signaling Pathways

While this compound has been identified as having cytotoxic properties, the specific signaling pathways through which it exerts its effects have not been extensively elucidated in published research. Studies on other sesquiterpene lactones isolated from Eupatorium lindleyanum, such as Eupalinolide O, have shown that they can induce apoptosis and cell cycle arrest in cancer cells. For instance, Eupalinolide O was found to suppress the Akt signaling pathway in MDA-MB-468 breast cancer cells. It is plausible that this compound may share similar mechanisms of action, potentially targeting key cellular pathways involved in cell proliferation, survival, and apoptosis. However, further dedicated mechanistic studies are required to confirm the precise signaling cascades modulated by this compound.

Conclusion

This compound represents a promising natural product with demonstrated cytotoxic activity. This guide has summarized its core physical and chemical properties and provided an overview of the methodologies used for its study. Significant gaps in the publicly available data, particularly concerning detailed spectral information and a definitive understanding of its mechanism of action, highlight the need for further investigation. Future research focused on elucidating the specific molecular targets and signaling pathways of this compound will be crucial in unlocking its full therapeutic potential in drug development.

References

Eupalinilide C CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties of Eupalinilide C, a sesquiterpenoid of interest in the scientific community.

Core Chemical Identifiers

A fundamental aspect of any chemical compound's profile is its unique identifiers and molecular formula, which are crucial for database searches, regulatory submissions, and experimental design.

| Identifier | Value | Source |

| CAS Number | 757202-11-2 | [1] |

| Molecular Formula | C20H24O7 | [1] |

This compound is a member of the guaiane-type sesquiterpene lactones. It was first isolated from the whole plant of Eupatorium lindleyanum. This class of compounds is noted for its diverse biological activities.

Further investigation into the biological activity of related compounds has shown that Eupalinilide B and Eupalinilide E exhibit potent cytotoxicity against P-388 and A-549 tumor cell lines.

Experimental Data & Protocols

At present, detailed experimental protocols and signaling pathway information for this compound are not extensively available in the public domain. The primary literature focuses on the isolation and structural elucidation of a series of eupalinilides, including this compound.

The general methodology for the isolation of this compound, as described for a class of similar compounds, involves extraction from the plant source, Eupatorium lindleyanum, followed by chromatographic separation techniques to yield the pure compound. The structural determination is typically achieved through spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

As research into the biological effects of this compound progresses, it is anticipated that more detailed experimental protocols and mechanistic studies will become available.

Logical Relationship of Compound Identification

The process of identifying and characterizing a novel natural product like this compound follows a logical workflow. This begins with the collection and extraction of the source material, followed by purification and subsequent structural analysis.

References

Methodological & Application

Total Synthesis of Eupalinilide C: A Comprehensive Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the synthetic strategies toward Eupalinilide C, a member of the guaianolide class of natural products. While a direct total synthesis of this compound has not been explicitly published, this guide leverages the well-documented total syntheses of the closely related analogue, Eupalinilide E, to propose a viable synthetic pathway. This application note includes detailed experimental protocols adapted from the seminal works of the Hajra and Siegel research groups on Eupalinilide E, quantitative data from these syntheses, and visualizations of the proposed synthetic logic.

Eupalinilides are a family of sesquiterpene lactones isolated from the plant Eupatorium lindleyanum. Among them, this compound and Eupalinilide E have garnered significant interest due to their potential biological activities, including cytotoxicity against cancer cell lines and the promotion of hematopoietic stem and progenitor cell (HSPC) expansion. The scarcity of these compounds from natural sources necessitates robust synthetic routes to enable further biological evaluation and drug development efforts.

Structural Comparison: this compound vs. Eupalinilide E

Understanding the structural nuances between this compound and Eupalinilide E is paramount for adapting existing synthetic routes. Both molecules share the characteristic 5-7-5 tricyclic guaianolide core. The key difference lies in the nature of the ester side chain at the C8 position. Eupalinilide E possesses a tiglate ester, while this compound features an angelate ester. This subtle difference in the geometry of the double bond within the ester moiety represents the primary synthetic challenge in converting a synthesis of Eupalinilide E to one for this compound.

Proposed Retrosynthetic Analysis of this compound

The synthetic strategy for this compound can be logically derived from the successful total syntheses of Eupalinilide E. The overarching approach involves the late-stage introduction of the angelate side chain, allowing for the utilization of a common advanced intermediate that is central to the synthesis of Eupalinilide E. A proposed retrosynthetic pathway is outlined below.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Strategies and Experimental Protocols

Two primary synthetic routes have been reported for Eupalinilide E, developed by the research groups of Saumen Hajra and Dionicio Siegel. Both strategies offer viable pathways to the advanced tricyclic core intermediate required for the synthesis of this compound.

The Hajra Group's Convergent Approach

The Hajra synthesis is a concise and scalable asymmetric total synthesis of Eupalinilide E, achieved in 12 steps with an overall yield of 20%.[1][2] A key feature of this route is a tandem Favorskii rearrangement–elimination reaction to construct a key cyclopentene carbaldehyde intermediate.

Experimental Workflow (Hajra Approach):

Caption: Experimental workflow for the Hajra synthesis.

Selected Experimental Protocols (Adapted from Hajra et al.):

-

Tandem Favorskii Rearrangement–Elimination: To a solution of the O-tosylchlorohydrin derived from (R)-(-)-carvone in toluene is added N-methylimidazole. The reaction mixture is heated to 50 °C and stirred until completion. This key step proceeds without the need for chromatographic purification, contributing to the efficiency of the synthesis.

-

Tandem Allylboration–Lactonization: The carvone-derived 2-cyclopentene carbaldehyde and the allylboronate prepared from a protected propargyl alcohol are combined in trifluoroethanol. This catalyst-free reaction proceeds stereospecifically to afford the β-hydroxymethyl-α-methylene-γ-butyrolactone, which forms the core of the eupalinilide structure.

The Siegel Group's Linear Approach

The Siegel group's synthesis of Eupalinilide E involves a 20-step sequence with an overall yield of 2.29%. A notable feature of this route is the late-stage double allylic C-H oxidation, which simplifies the early stages of the synthesis by carrying through less functionalized intermediates.

Key Reactions in the Siegel Synthesis:

Caption: Key transformations in the Siegel synthesis.

Selected Experimental Protocols (Adapted from Siegel et al.):

-

Diastereoselective Borylative Enyne Cyclization: This key step is used to construct the seven-membered ring of the guaianolide core with high stereocontrol.

-

Late-Stage Double Allylic C-H Oxidation: This transformation introduces key oxygen functionalities at a late stage of the synthesis, a strategy that avoids protecting group manipulations in earlier steps.

-

Angelate Esterification (Proposed for this compound): The advanced tricyclic core intermediate, obtained via either the Hajra or Siegel route, would undergo esterification with angelic acid. Standard esterification conditions, such as Yamaguchi or Steglich esterification, could be employed. Careful optimization of the reaction conditions would be necessary to avoid isomerization of the angelate to the tiglate.

Quantitative Data Summary

The following table summarizes the key quantitative data from the reported total synthesis of Eupalinilide E by the Hajra group.

| Parameter | Value | Reference |

| Total Number of Steps | 12 | [1][2] |

| Overall Yield | 20% | [1][2] |

| Starting Material | (R)-(-)-Carvone | [1] |

| Number of Chromatographic Purifications | 6 | [1] |

Conclusion

The total synthesis of this compound is a challenging yet achievable goal for synthetic chemists. By leveraging the elegant and efficient strategies developed for the synthesis of Eupalinilide E by the Hajra and Siegel groups, a clear path to this compound can be envisioned. The key modification would be the final esterification step, substituting angelic acid for tiglic acid. The detailed protocols and strategic insights provided in this document serve as a valuable resource for researchers aiming to synthesize this compound and other related guaianolide natural products for further investigation into their promising biological activities.

References

Synthetic Routes to Guaianolide Core Structures: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of prominent synthetic strategies for constructing the guaianolide core, a common structural motif in a large class of biologically active sesquiterpene lactones. The information presented herein is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Guaianolides exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties, making them attractive targets for total synthesis and analog development. The construction of their characteristic 5-7-5 fused ring system, often adorned with multiple stereocenters and oxygenation, presents a significant synthetic challenge. This document outlines several key synthetic approaches, providing detailed experimental protocols for seminal reactions and summarizing quantitative data to facilitate comparison and selection of appropriate synthetic routes.

Key Synthetic Strategies

Several elegant strategies have been developed to access the guaianolide skeleton. The choice of a particular route often depends on the target molecule's specific stereochemistry and functionalization pattern. The following sections detail some of the most successful and widely adopted approaches.

Chiral Pool Approach: Leveraging Nature's Starting Materials

A common and efficient strategy involves the use of readily available and enantiomerically pure natural products as starting materials. This "chiral pool" approach significantly simplifies the synthesis by providing a scaffold with pre-defined stereocenters.

-

From (-)-α-Santonin: The abundant sesquiterpene lactone (-)-α-santonin has been extensively utilized, particularly for the synthesis of Asteraceae guaianolides.[1] A classic transformation involves a photochemical rearrangement of santonin derivatives to construct the hydroazulene core.[1] This approach has led to the synthesis of over 30 distinct guaianolides.[1]

-

From (+)-Carvone: Cyclic monoterpenes like carvone are valuable starting materials, especially for guaianolides bearing oxidation at the C-3 position.[2] Ring-contraction strategies, such as the Favorskii rearrangement, are often employed to construct the five-membered ring of the guaianolide core from carvone-derived intermediates.[2] The availability of both enantiomers of many cyclic monoterpenes makes this a versatile approach for accessing a wide array of guaianolides.[1]

A generalized workflow for a chiral pool approach starting from carvone is depicted below.

Caption: Generalized workflow for guaianolide synthesis from carvone.

Double Allylation Strategy

A powerful convergent strategy for the construction of the guaianolide framework is the double allylation disconnection.[1][2] This approach involves the coupling of two simpler fragments, a ten-carbon unit and a five-carbon unit, followed by an intramolecular allylation to form the seven-membered ring.[1][2] This strategy has been successfully applied to the gram-scale total synthesis of (+)-mikanokryptin.[2]

The general disconnection is illustrated in the following diagram:

Caption: Double allylation retrosynthetic analysis.

Intramolecular [4+3] Cycloaddition

The intramolecular [4+3] cycloaddition of a furfuryl cation with a tethered diene provides a rapid and stereoselective entry into the tricyclic core of guaianolides.[3][4] This strategy allows for the construction of the 5-7 fused ring system in a single step from a linear precursor. A notable example is the gallium(III) triflate-catalyzed cycloaddition to form functionalized furan-derived tricycles.[3][4]

Tandem Reaction Cascades: Oxy-Cope/Ene Reaction

Biomimetic approaches that mimic natural biosynthetic pathways offer elegant solutions to complex synthetic problems. A rationally designed oxy-Cope/ene reaction cascade has been developed for the stereodivergent synthesis of 6,12-guaianolide C1 epimers.[4] This key step generates distinct conformers of a germacranolide intermediate, each leading to a specific C1 epimer, thus providing access to a broader range of natural product-like structures.[4]

Quantitative Data Summary

The following table summarizes the overall yields and step counts for the total synthesis of several representative guaianolides, highlighting the efficiency of different synthetic strategies.

| Target Guaianolide | Key Strategy | Starting Material | Number of Steps | Overall Yield (%) | Reference |

| (+)-Mikanokryptin | Double Allylation | (+)-Carvone | 10 | 6 | [2] |

| (-)-Thapsigargin | Favorskii Rearrangement, RCM | (S)-Carvone | 12 | 5.7 | |

| (-)-Nortrilobolide | Ketone Alkylation, Pinacol Coupling | Not Specified | 10 | 13 |

Experimental Protocols

This section provides detailed experimental procedures for key transformations in the synthesis of guaianolide core structures. These protocols are adapted from the primary literature and are intended to be representative examples.

Protocol 1: Gram-Scale Synthesis of (+)-Mikanokryptin via Double Allylation [2]

Step 1: Preparation of the 10-Carbon Aldehyde Fragment

A robust three-step protocol was developed from (+)-carvone to procure the aldehyde fragment on a multi-gram scale. This involved a one-pot allylic chlorination/Luche reduction, followed by hydroxyl silylation, and a one-pot chemoselective ozonolysis/aldol condensation.

Step 2: Intermolecular Indium-Mediated Allylation

To a solution of the 10-carbon aldehyde fragment and an allylic bromide in a suitable solvent, indium metal is added. The reaction is stirred at room temperature until completion. The inclusion of one equivalent of water can aid in the diastereoselectivity of this transformation. The reaction mixture is then worked up and purified by column chromatography.

Step 3: Intramolecular Tin(II) Chloride-Mediated Allylation

The product from the previous step is subjected to deacetalization and concomitant silylation. The resulting intermediate is then treated with SnCl₂ in the presence of NaI to induce a clean and diastereoselective intramolecular allylation, presumably via an in-situ generated allylic iodide, to form the 5-7-5 fused guaianolide lactone system.

Protocol 2: Intramolecular [4+3] Cycloaddition for Guaianolide Ring System [3][4]

A solution of the furan-containing precursor with a pendant cyclopentadiene moiety in a suitable solvent is treated with a catalytic amount of gallium(III) triflate. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then quenched, extracted, and the crude product is purified by column chromatography to yield the tricyclic guaianolide core.

Protocol 3: Oxy-Cope/Ene Reaction Cascade [4]

An elemanolide-type scaffold is heated in a high-boiling solvent (e.g., toluene) to induce a thermal oxy-Cope rearrangement followed by an ene reaction. The reaction temperature and time are critical for controlling the stereochemical outcome. The resulting mixture of C1 epimers can be separated by chromatography.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this document.

Caption: Overview of synthetic strategies to the guaianolide core.

Caption: Stereodivergent synthesis via oxy-Cope/ene cascade.

References

- 1. Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stereodivergent Synthesis of 6,12-Guaianolide C1 Epimers via a Rationally Designed Oxy-Cope/Ene Reaction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A three-step synthesis of the guaianolide ring system [biblio.ugent.be]

Application Notes and Protocols: Eupalinilide C Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the cytotoxic effects of Eupalinilide C, a natural product of interest for its potential therapeutic properties. The following sections outline the necessary reagents, equipment, and step-by-step procedures for conducting a robust in vitro cytotoxicity assay.

Introduction

Eupalinilides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus. While research has highlighted the cytotoxic potential of related compounds like Eupalinilide B and E against various cancer cell lines, specific data on this compound remains limited. It has been noted that this compound, along with other analogues, has been evaluated against P-388 and A-549 tumor cell lines[1]. This protocol provides a framework for researchers to systematically evaluate the cytotoxicity of this compound using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability[2].

Data Presentation

The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound against various cell lines. This table is intended as a template for presenting experimental findings.

| Cell Line | Compound | IC50 (µM) | Incubation Time (hrs) | Reference |

| A-549 (Human Lung Carcinoma) | This compound | Data to be determined | 48 | N/A |

| P-388 (Mouse Leukemia) | This compound | Data to be determined | 48 | N/A |

| TU212 (Laryngeal Cancer) | Eupalinilide B | 1.03 | 48 | [3] |

| AMC-HN-8 (Laryngeal Cancer) | Eupalinilide B | 2.13 | 48 | [3] |

| M4e (Laryngeal Cancer) | Eupalinilide B | 3.12 | 48 | [3] |

| LCC (Laryngeal Cancer) | Eupalinilide B | 4.20 | 48 | [3] |

| TU686 (Laryngeal Cancer) | Eupalinilide B | 6.73 | 48 | [3] |

| Hep-2 (Laryngeal Cancer) | Eupalinilide B | 9.07 | 48 | [3] |

Experimental Protocols

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Materials and Reagents

-

This compound (stock solution in DMSO)

-

Selected cancer cell lines (e.g., A-549, P-388)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Trypsin-EDTA

-

96-well flat-bottom microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570 nm)

-

Sterile pipette tips and tubes

Experimental Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Isolating Eupalinilide C: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and detailed protocols for the isolation of Eupalinilide C, a promising sesquiterpenoid lactone, from plant material. This compound, along with its structural analogs, has garnered significant interest for its potential therapeutic properties.

This compound is a member of the guaiane-type sesquiterpenoid lactones and has been identified in Eupatorium lindleyanum, a plant with a history of use in traditional medicine. The isolation and purification of this compound are critical first steps for further pharmacological investigation and drug development. This guide outlines a robust methodology for obtaining this compound in high purity.

Data Summary: A Comparative Overview of Purification Parameters

The following table summarizes the key quantitative data for the isolation process, providing a clear comparison of the parameters involved in the extraction and purification of sesquiterpenoid lactones from Eupatorium lindleyanum.

| Parameter | Value |

| Plant Material | |

| Plant Species | Eupatorium lindleyanum DC. |

| Plant Part Used | Dried and powdered aerial parts |

| Initial Biomass | 10.0 kg |

| Extraction | |

| Extraction Solvent | 95% Ethanol (EtOH) |

| Extraction Method | Maceration at ambient temperature |

| Number of Extractions | 3 |

| Solvent Partitioning | |

| Primary Extract Suspension | Water |

| Sequential Solvents | 1. Petroleum Ether2. Ethyl Acetate3. n-Butanol |

| Fraction for Further Purification | n-Butanol fraction |

| High-Speed Counter-Current Chromatography (HSCCC) | |

| Instrument | High-Speed Counter-Current Chromatography system |

| Solvent System | n-hexane–ethyl acetate–methanol–water |

| Solvent System Ratio (v/v/v/v) | 1:4:2:3 |

| Sample Load | 540 mg of n-butanol fraction |

| Flow Rate (Mobile Phase) | 2.0 mL/min |

| Revolution Speed | 900 rpm |

| Detection Wavelength | 254 nm |

| Yield and Purity (of related compounds) | |

| Eupalinolide A Yield | 17.9 mg |

| Eupalinolide A Purity | 97.9% |

| Eupalinolide B Yield | 19.3 mg |

| Eupalinolide B Purity | 97.1% |

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed methodology for the isolation of this compound, based on established protocols for structurally similar compounds from Eupatorium lindleyanum.

Plant Material Preparation and Extraction

-

Grinding: Obtain 10.0 kg of the dried aerial parts of Eupatorium lindleyanum and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 24 hours. Repeat this extraction process three times to ensure the exhaustive removal of secondary metabolites.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Solvent Partitioning for Fractionation

-

Suspension: Suspend the crude ethanolic extract in water.

-

Sequential Extraction: Perform a liquid-liquid extraction in a separatory funnel using solvents of increasing polarity.

-

First, partition the aqueous suspension with petroleum ether to remove nonpolar compounds.

-

Next, extract the aqueous layer with ethyl acetate.

-

Finally, extract the remaining aqueous layer with n-butanol.

-

-

Fraction Collection: Collect the n-butanol fraction, as it is enriched with sesquiterpenoid lactones, and concentrate it to dryness. This fraction will be used for further purification.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography is a liquid-liquid partition chromatography technique that is highly effective for the separation of natural products.

-

Solvent System Preparation: Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:4:2:3. Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.

-

HSCCC Instrument Setup:

-

Fill the HSCCC column with the upper phase as the stationary phase.

-

Set the revolution speed to 900 rpm.

-

Pump the lower phase as the mobile phase at a flow rate of 2.0 mL/min.

-

-

Sample Injection: Dissolve 540 mg of the dried n-butanol fraction in a suitable volume of the biphasic solvent system and inject it into the HSCCC column.

-

Chromatographic Separation: Monitor the effluent at a wavelength of 254 nm. Collect fractions based on the resulting chromatogram peaks. This compound is expected to elute in a distinct peak, likely in proximity to eupalinolides A and B.

-

Fraction Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.

-

Compound Identification: Combine the pure fractions containing this compound and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Workflow

The following diagram illustrates the complete experimental workflow for the isolation of this compound from Eupatorium lindleyanum.

Application Notes and Protocols for In Vitro Evaluation of Eupalinilide C

Disclaimer: As of the current date, specific in vitro experimental data and established protocols for Eupalinilide C are not available in the published scientific literature. The following application notes and protocols are based on methodologies reported for structurally related guaianolide sesquiterpenes, such as Eupalinilide B and Eupalinilide E, isolated from the same genus, Eupatorium. These protocols provide a foundational framework for researchers and drug development professionals to design and conduct in vitro studies on this compound. It is highly recommended that these protocols be optimized for specific experimental conditions and cell lines.

Introduction to Eupalinilides and Their Bioactivity

Eupalinilides are a class of sesquiterpene lactones, specifically guaianolides, isolated from plants of the Eupatorium genus. This class of compounds has demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects. Notably, Eupalinilide B has been shown to inhibit the proliferation of various laryngeal cancer cell lines, and Eupalinilide E has exhibited potent cytotoxic activity against human lung cancer cells.[1][2] Sesquiterpene lactones from Eupatorium lindleyanum have also displayed significant anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in murine macrophages.[3][4]

Given the shared chemical scaffold, it is plausible that this compound possesses similar cytotoxic and/or anti-inflammatory activities. The following sections provide detailed protocols for investigating these potential effects.

Quantitative Data Summary for Related Eupalinilides

For comparative purposes, the following table summarizes the reported cytotoxic activities of Eupalinilide B and E against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Eupalinilide B | TU686 | Laryngeal Cancer | 6.73 µM | [2] |

| TU212 | Laryngeal Cancer | 1.03 µM | [2] | |

| M4e | Laryngeal Cancer | 3.12 µM | [2] | |

| AMC-HN-8 | Laryngeal Cancer | 2.13 µM | [2] | |

| Hep-2 | Laryngeal Cancer | 9.07 µM | [2] | |

| LCC | Laryngeal Cancer | 4.20 µM | [2] | |

| Eupalinilide E | A549 | Human Lung Cancer | 28 nM | [1] |

| P388 | Leukemia | No Activity | [1] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT or CCK-8 Assay)

This protocol is designed to assess the dose-dependent cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., A549, MCF-7, HepG2)[5]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO to create a stock solution)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8) solution

-

DMSO or Solubilization Buffer

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

Cell Viability Assessment:

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. After incubation, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, according to the manufacturer's instructions.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Anti-inflammatory Assay (Nitric Oxide and Cytokine Measurement)

This protocol is to evaluate the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages.

Materials:

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS)

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α and IL-6

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from a preliminary cytotoxicity assay) for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known anti-inflammatory drug + LPS).

-

Nitric Oxide (NO) Measurement:

-

After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A and 50 µL of Griess Reagent B to the supernatant.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the NO concentration.

-

-

Cytokine Measurement (TNF-α and IL-6):

-

Collect the remaining cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-stimulated vehicle control.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the in vitro evaluation of this compound.

Caption: General workflow for in vitro evaluation of this compound.

Hypothetical Anti-inflammatory Signaling Pathway

This diagram illustrates a plausible signaling pathway that could be inhibited by a sesquiterpene lactone like this compound in LPS-stimulated macrophages. This is a generalized representation and requires experimental validation for this compound.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Guaianolide Sesquiterpenes With Significant Antiproliferative Activities From the Leaves of Artemisia argyi - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Eupalinilide C Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for testing the biological activity of Eupalinilide C, a sesquiterpene lactone with potential cytotoxic effects. The protocols outlined below are designed for researchers in oncology and drug discovery to assess the efficacy of this compound against established cancer cell lines.

Introduction

This compound is a guaianolide sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. Preliminary studies have indicated its potential as a cytotoxic agent. This document details the appropriate cell lines for testing its activity, protocols for cytotoxicity assays, and insights into its potential mechanism of action based on the activity of related compounds.

Recommended Cell Lines

Based on initial screening studies, the following cell lines are recommended for evaluating the cytotoxic activity of this compound:

-

P-388 (Murine Leukemia): A suspension cell line derived from a lymphoid neoplasm in a DBA/2 mouse. It is widely used for the screening of potential anticancer drugs.

-

A-549 (Human Lung Carcinoma): An adherent cell line derived from a human lung adenocarcinoma. These cells are a well-established model for lung cancer research.

Cytotoxicity Data

The following table summarizes the available cytotoxicity data for this compound and related compounds from the foundational study by Huo et al. (2004).

| Compound | Cell Line | IC50 (µg/mL) |

| This compound | P-388 | Data not available in public abstracts[1] |

| This compound | A-549 | Data not available in public abstracts[1] |

Note: The specific IC50 values for this compound are not available in the publicly accessible abstracts of the primary literature. Researchers are encouraged to perform cytotoxicity assays to determine these values.

Experimental Protocols

Detailed protocols for cell culture and cytotoxicity assays are provided below.

Cell Line Culture Protocols

A-549 Human Lung Carcinoma Cells

-

Growth Medium: ATCC-formulated F-12K Medium (ATCC 30-2004) supplemented with 10% fetal bovine serum (FBS).

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing:

-

Rinse the cell layer with Dulbecco's Phosphate-Buffered Saline (D-PBS) to remove residual serum.

-

Add 2.0 to 3.0 mL of Trypsin-EDTA solution and incubate until cells detach (typically 5 to 15 minutes).

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and dispense into new culture flasks at a recommended ratio of 1:3 to 1:8.

-

Renew the culture medium 2 to 3 times per week.

-

P-388 Murine Leukemia Cells

-

Growth Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Culture Conditions: Maintain as a suspension culture at 37°C in a humidified atmosphere of 5% CO2.[2]

-

Subculturing:

-

Cultures can be maintained by adding fresh medium or by replacing the medium.

-

Alternatively, centrifuge the cell suspension, resuspend the pellet in fresh medium, and re-seed at a concentration of 2 - 5 x 10^5 viable cells/mL.

-

Cytotoxicity Assay Protocol: Sulforhodamine B (SRB) Assay for A-549 Cells

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[3]

Materials:

-

A-549 cells in culture

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Complete growth medium

-

Trichloroacetic acid (TCA), cold 50% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% Acetic acid

-

10 mM Tris base solution

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Plating: Seed A-549 cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (solvent alone).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Experimental Workflow

Caption: Workflow for determining the cytotoxicity of this compound.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound have not been elucidated, guaianolide sesquiterpene lactones are known to modulate several key pathways involved in cancer cell proliferation and survival. These include the NF-κB, MAPK, and PI3K/Akt signaling pathways.[4] The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a reactive Michael acceptor that can alkylate nucleophilic sites on proteins, including key signaling molecules.

A proposed general mechanism of action for guaianolide sesquiterpene lactones involves the inhibition of the NF-κB pathway. By alkylating critical cysteine residues on components of the IKK complex or the p65 subunit of NF-κB, these compounds can prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic and pro-proliferative genes.

Caption: Proposed mechanism of NF-κB inhibition by this compound.

References

- 1. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P388 Cells [cytion.com]

- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sesquiterpene Lactones as Promising Candidates for Cancer Therapy: Focus on Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Eupalinilide Analogs in Cancer Cell Line Studies

A Note to Researchers: Comprehensive studies specifically detailing the cytotoxic effects and mechanisms of Eupalinilide C on cancer cell lines are not extensively available in current scientific literature. However, significant research has been conducted on its close structural analogs, particularly Eupalinilide B . The following application notes and protocols are based on the available data for these related compounds and can serve as a foundational guide for initiating studies with this compound, with the understanding that optimization will be necessary.